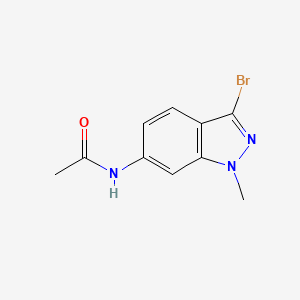
1-(2-Amino-4-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone
Overview
Description
1-(2-Amino-4-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone, or 1-A-4-TFMP-2,2,2-TFE, is an organic compound belonging to the family of trifluoromethylphenyl amines. It is a colorless, odorless, and highly volatile liquid that has a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. In recent years, 1-A-4-TFMP-2,2,2-TFE has been the focus of much scientific research due to its potential for use as a synthetic intermediate, a therapeutic agent, and a research tool.
Scientific Research Applications
Fluorinated Polyimides
Fluorinated polyimides synthesized from multifluoromethyl-substituted aromatic diamines, including derivatives of 1-(2-Amino-4-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone, exhibit excellent solubility, mechanical properties, thermal stability, and optical transparency. These materials are valuable for applications requiring low dielectric constants, moisture resistance, and high transparency, such as in electronics and optoelectronics (Tao et al., 2009; Chung et al., 2006). The introduction of trifluoromethyl groups into polyimide backbones is shown to enhance solubility, reduce dielectric constants, and improve optical properties, making them suitable for advanced coating and film applications.
Chemical Synthesis Processes
This compound has also been explored in chemical synthesis, including the development of novel synthesis methodologies for compounds with potential biological activities. For example, the compound has been utilized in the synthesis of novel pyrazoles showing antibacterial properties, highlighting its role in medicinal chemistry as a precursor for bioactive molecules (Kumar et al., 2005).
Properties
IUPAC Name |
1-[2-amino-4-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F6NO/c10-8(11,12)4-1-2-5(6(16)3-4)7(17)9(13,14)15/h1-3H,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVXKLCBPDVZTPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)N)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F6NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxylic acid trifluoroacetate](/img/structure/B1529086.png)
![2-[4-(Benzyloxy)-1-naphthyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1529088.png)
![7-Fluoro-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B1529089.png)



![6-Azaspiro[3.4]octane hemioxalate](/img/structure/B1529097.png)
![tert-Butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B1529098.png)
![tert-Butyl 8-oxo-6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B1529099.png)



![1-(Benzo[b]thiophen-4-yl)piperazine dihydrochloride](/img/structure/B1529107.png)
![2-Aminomethyl-imidazo[1,2-a]pyridine-6-carbonitrile dihydrochloride](/img/structure/B1529108.png)
